molecular formula C15H17N5O4 B2703934 Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-17-2

Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No. B2703934
CAS RN: 450345-17-2
M. Wt: 331.332
InChI Key: YFDWCUJUFSLERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” is a chemical compound . It is a derivative of Butamben , which is a type of local anesthetic .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .


Molecular Structure Analysis

The molecular structure of “Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” can be inferred from its linear formula . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate:

Anticancer Research

Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate: has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with DNA and RNA, potentially leading to the disruption of cancer cell growth and inducing apoptosis .

Antimicrobial Agents

This compound has been studied for its antimicrobial properties. The presence of the nitropyrimidine moiety contributes to its effectiveness against a range of bacterial and fungal pathogens. Researchers are exploring its use in developing new antibiotics to combat resistant strains .

Anti-inflammatory Applications

The anti-inflammatory potential of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is being investigated due to its ability to inhibit key inflammatory mediators. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Research

Given its structural similarity to other antiviral agents, this compound is being explored for its potential to inhibit viral replication. Studies are focusing on its effectiveness against viruses like HIV, hepatitis, and influenza, aiming to develop new antiviral therapies .

Enzyme Inhibition Studies

Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate: is used in enzyme inhibition studies to understand its interaction with various enzymes. This research helps in designing inhibitors for enzymes that play crucial roles in diseases such as cancer, diabetes, and neurodegenerative disorders .

Agricultural Chemistry

In agricultural chemistry, this compound is being evaluated for its potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .

Photodynamic Therapy

Research is being conducted on the use of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate in photodynamic therapy (PDT). Its chemical structure allows it to act as a photosensitizer, which, when activated by light, can produce reactive oxygen species to kill cancer cells or pathogens .

Drug Delivery Systems

The compound is also being studied for its role in drug delivery systems. Its chemical properties make it suitable for conjugation with various drug molecules, enhancing their stability, bioavailability, and targeted delivery to specific tissues or cells .

properties

IUPAC Name

butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-2-3-8-24-15(21)10-4-6-11(7-5-10)19-14-12(20(22)23)13(16)17-9-18-14/h4-7,9H,2-3,8H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDWCUJUFSLERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.